molecular formula C14H11ClN4O3 B11489457 Methyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate

Methyl 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-ylcarbamate

Cat. No.: B11489457
M. Wt: 318.71 g/mol
InChI Key: ICJGEEGWUDUCCM-UHFFFAOYSA-N
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Description

Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is a synthetic compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyano group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile to form 2-(4-chlorophenyl)-2-cyanoethene. This intermediate is then subjected to cyclization with hydrazine hydrate to yield 1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine. Finally, the carbamate group is introduced through the reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of catalysts and solvents is carefully controlled to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate involves the inhibition of specific enzymes and pathways. For instance, in agricultural applications, it acts as a fungicide by inhibiting mitochondrial respiration in fungi, leading to the disruption of energy production and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate is unique due to its specific structural features, such as the presence of both a cyano group and a carbamate moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H11ClN4O3

Molecular Weight

318.71 g/mol

IUPAC Name

methyl N-[1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxopyridazin-3-yl]carbamate

InChI

InChI=1S/C14H11ClN4O3/c1-8-11(7-16)13(20)19(10-5-3-9(15)4-6-10)18-12(8)17-14(21)22-2/h3-6H,1-2H3,(H,17,18,21)

InChI Key

ICJGEEGWUDUCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1NC(=O)OC)C2=CC=C(C=C2)Cl)C#N

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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